

Dolcanatide: A Uroguanylin Analog for Gastrointestinal Disorders

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Dolcanatide (formerly SP-333) is a synthetic analog of the endogenous human peptide hormone uroguanylin.[1] It is an orally administered agonist of the guanylate cyclase-C (GC-C) receptor, which is expressed on the apical surface of intestinal epithelial cells.[2][3] By activating the GC-C receptor, **dolcanatide** stimulates the production of intracellular cyclic guanosine monophosphate (cGMP), initiating a signaling cascade that modulates intestinal fluid secretion, inflammation, and visceral sensitivity.[2][4] This whitepaper provides a comprehensive overview of the function, mechanism of action, and preclinical and clinical data related to **dolcanatide**, intended for researchers, scientists, and professionals in drug development.

Molecular Profile and Mechanism of Action

Dolcanatide is structurally similar to its parent molecule, uroguanylin, and another analog, plecanatide. It is a 16-amino acid peptide.[2] A key structural modification in **dolcanatide** is the substitution of L-asparagine at position 1 and L-leucine at position 16 with their D-amino acid counterparts (D-Asn1 and D-Leu16). This alteration confers enhanced resistance to proteolytic degradation in the gastrointestinal tract compared to native uroguanylin and plecanatide.[2][3]

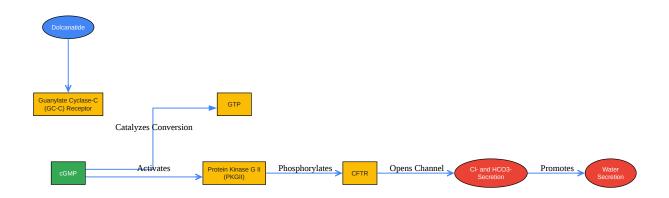
The primary mechanism of action of **dolcanatide** involves the activation of the GC-C receptor. [2] Binding of **dolcanatide** to the extracellular domain of GC-C induces a conformational



change that activates the intracellular guanylate cyclase catalytic domain. This leads to the conversion of guanosine triphosphate (GTP) to cGMP.[5][6] The subsequent increase in intracellular cGMP concentration mediates the downstream physiological effects.[7]

Signaling Pathway

The activation of the GC-C receptor by **dolcanatide** initiates a well-defined signaling pathway within intestinal epithelial cells. Increased intracellular cGMP levels activate cGMP-dependent protein kinase II (PKGII). PKGII then phosphorylates the cystic fibrosis transmembrane conductance regulator (CFTR) and the sodium-hydrogen exchanger 3 (NHE3). Phosphorylation of CFTR leads to the opening of the chloride channel, resulting in the secretion of chloride and bicarbonate ions into the intestinal lumen. This is followed by the paracellular movement of water, which increases intestinal fluid secretion, softens stool, and promotes bowel movements.[5][7] The signaling pathway also plays a role in maintaining intestinal barrier function and reducing visceral hypersensitivity.[4][8]



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Caption: Dolcanatide signaling pathway in intestinal epithelial cells.

Quantitative Data



The biological activity and efficacy of **dolcanatide** have been quantified in various preclinical and clinical studies. The following tables summarize the key quantitative findings.

In Vitro cGMP Stimulatory Activity

Compound	Cell Line	EC50 (mol/L)	Reference
Dolcanatide	T84	2.8 x 10-7	[2]
Plecanatide	T84	1.9 x 10-7	[2]

Preclinical Efficacy in Murine Colitis Models

Model	Treatment	Dose (mg/kg/day, oral)	Outcome	Reference
Dextran Sulfate Sodium (DSS)- induced	Dolcanatide	0.05 - 2.5	Significant reduction in colitis severity score	[2]
Dextran Sulfate Sodium (DSS)- induced	5-Aminosalicylic Acid (5-ASA)	100	Reduction in colitis severity comparable to dolcanatide	[2]
Trinitrobenzene Sulfonic (TNBS)- induced	Dolcanatide	0.05 - 0.5	Amelioration of colitis	[3]

Preclinical Efficacy in Rat Visceral Hypersensitivity Models



Model	Treatment	Dose (mg/kg, oral)	Outcome	Reference
Trinitrobenzene Sulfonic (TNBS)- induced	Dolcanatide	0.01 and 0.05	Attenuated visceral hypersensitivity (reduced abdominal contractions)	[4]
Partial Restraint Stress (PRS)- induced	Dolcanatide	0.01 and 0.05	Reduced colonic hypersensitivity	[8]

Clinical Trial Data

Phase	Indication	Dose (mg, oral)	Key Findings	Reference
1b	Mild-to-moderate Ulcerative Colitis	Not specified	Clear signals of improvement compared to placebo; safe and well-tolerated	[9][10]
1	Healthy Volunteers	27 (daily for 7 days)	Did not significantly increase cGMP levels in the distal rectum	[11][12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the evaluation of **dolcanatide**.

cGMP Stimulation Assay in T84 Cells





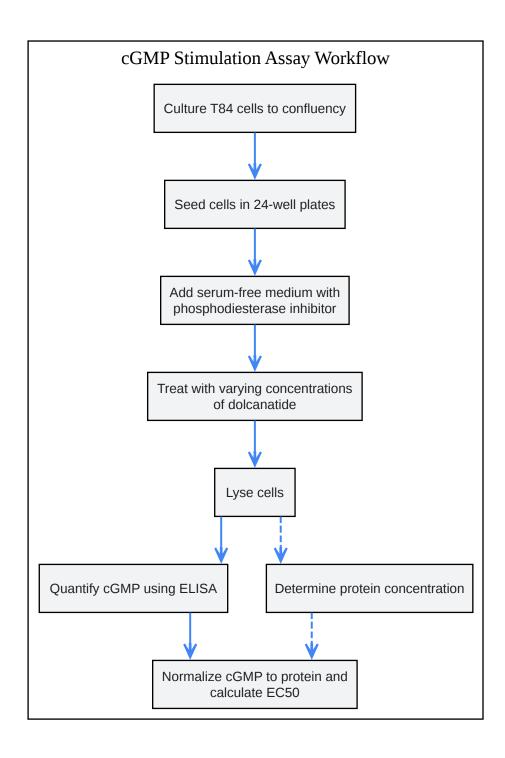


This assay measures the potency of GC-C agonists to stimulate the production of cGMP in a human colon carcinoma cell line.[13]

Methodology:

- Cell Culture: T84 cells are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with fetal bovine serum and antibiotics until they reach confluency.
- Assay Preparation: Cells are seeded in 24-well plates and grown to confluency. Prior to the
 assay, the growth medium is replaced with a serum-free medium containing a
 phosphodiesterase inhibitor (e.g., 1 mM 3-isobutyl-1-methylxanthine) to prevent cGMP
 degradation.
- Treatment: Cells are treated with varying concentrations of **dolcanatide** or other test compounds for a specified incubation period (e.g., 30 minutes) at 37°C.
- Cell Lysis: The medium is aspirated, and cells are lysed using a lysis buffer (e.g., 0.1 M HCl).
- cGMP Quantification: The concentration of cGMP in the cell lysates is determined using a competitive enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
- Data Analysis: The amount of cGMP produced is normalized to the total protein content in each well, which is determined using a protein assay (e.g., Bradford assay). The EC50 value is calculated from the dose-response curve.[2][11]





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Caption: Workflow for the cGMP stimulation assay in T84 cells.

Murine Models of Colitis

Animal models are instrumental in evaluating the anti-inflammatory properties of **dolcanatide**.



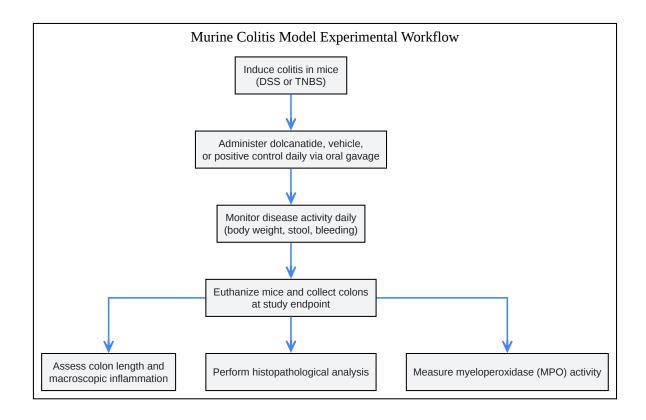
Dextran Sulfate Sodium (DSS)-Induced Colitis:

- Induction: Colitis is induced in mice (e.g., BDF1 or BALB/c) by administering 5% (w/v) DSS in their drinking water for a defined period (e.g., 7 days).[2]
- Treatment: Dolcanatide or a vehicle control is administered daily via oral gavage, starting
 one day before DSS administration and continuing throughout the study. A positive control
 group may receive a standard anti-inflammatory agent like 5-ASA.[2]
- Assessment: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of rectal bleeding. At the end of the study, mice are euthanized, and the colons are collected.
- Analysis: Colons are examined for length and macroscopic signs of inflammation.
 Histopathological analysis is performed on colon tissue sections to assess the severity of inflammation. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, is measured in colon tissue homogenates.[2][14]

Trinitrobenzene Sulfonic (TNBS)-Induced Colitis:

- Induction: Colitis is induced by a single intrarectal administration of TNBS dissolved in ethanol.[3]
- Treatment and Assessment: The treatment and assessment protocols are similar to the DSS model.[3]





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Caption: Experimental workflow for murine models of colitis.

Rat Models of Visceral Hypersensitivity

These models are used to assess the potential of **dolcanatide** to alleviate abdominal pain, a common symptom in functional gastrointestinal disorders.

Methodology:

- Induction of Hypersensitivity: Visceral hypersensitivity is induced in rats using methods such as intrarectal administration of TNBS or partial restraint stress (PRS).[4]
- Treatment: Dolcanatide or a vehicle is administered orally.[4]



 Assessment of Visceral Sensitivity: Visceral sensitivity is measured by colorectal distension (CRD). A balloon is inserted into the rectum and inflated to various pressures. The abdominal muscle contractions in response to the distension are recorded using electromyography (EMG). A reduction in the number of contractions at a given pressure indicates an antinociceptive effect.[4]

Therapeutic Potential

The preclinical and early clinical data suggest that **dolcanatide** holds therapeutic potential for a range of gastrointestinal disorders.

- Inflammatory Bowel Disease (IBD): Studies in murine models of colitis have demonstrated that oral **dolcanatide** can ameliorate inflammation, with efficacy comparable to standard treatments like 5-ASA.[2] A phase 1b trial in patients with mild-to-moderate ulcerative colitis also showed positive signals of improvement.[9][10]
- Opioid-Induced Constipation (OIC): The mechanism of action, which involves increasing
 intestinal fluid secretion and motility, makes dolcanatide a logical candidate for treating OIC.
 [15][16][17][18]
- Functional Constipation and Irritable Bowel Syndrome with Constipation (IBS-C): By stimulating intestinal secretion and potentially reducing visceral hypersensitivity, dolcanatide may alleviate the symptoms of chronic constipation and IBS-C.[4]

Conclusion

Dolcanatide is a promising, orally administered uroguanylin analog with a distinct mechanism of action centered on the activation of the GC-C receptor. Its enhanced stability and potent biological activity have been demonstrated in a variety of preclinical models, highlighting its potential to treat inflammatory and functional gastrointestinal disorders. While early clinical data are encouraging, further large-scale clinical trials are necessary to fully elucidate the efficacy and safety profile of **dolcanatide** in various patient populations. The comprehensive data presented in this guide provide a solid foundation for researchers and drug development professionals to understand the core functions of **dolcanatide** and its potential as a novel therapeutic agent.



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